molecular formula C9H6BrClN2 B8617300 5-Bromo-3-chloro-2-methylquinoxaline

5-Bromo-3-chloro-2-methylquinoxaline

Cat. No.: B8617300
M. Wt: 257.51 g/mol
InChI Key: NTVWTWAYJHOASX-UHFFFAOYSA-N
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Description

Research Applications and Value 5-Bromo-3-chloro-2-methylquinoxaline (CAS 1426822-14-1) is a high-purity, heterocyclic aromatic compound that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery . The quinoxaline core is a privileged scaffold in pharmaceutical research, known for its wide spectrum of biological activities . This particular derivative, with its bromo and chloro substituents, is a valuable building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings . The compound's primary research value lies in its use as a precursor for developing novel bioactive substances. Quinoxaline derivatives are extensively investigated for their antimicrobial , antitubercular , anticancer , and antiviral properties . The structural framework is similar to that found in certain wide-spectrum antibiotics, making it a scaffold of interest for designing new anti-infective agents . Furthermore, researchers utilize this compound to develop potential kinase inhibitors , which are significant in oncology research for targeting dysregulated enzymes in cancer cell lines . The methyl group at the 2-position, combined with the halogen atoms, provides unique electronic and steric properties that can be leveraged to enhance binding affinity and selectivity toward biological targets . Handling and Usage FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local, national, and international regulations.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-3-chloro-2-methylquinoxaline

InChI

InChI=1S/C9H6BrClN2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3

InChI Key

NTVWTWAYJHOASX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-3-chloro-2-methylquinoxaline C₉H₆BrClN₂ Br (5), Cl (3), CH₃ (2) 273.51 Potential bioactive agent
5-Bromo-7-chloro-2-methoxyquinoxaline C₉H₆BrClN₂O Br (5), Cl (7), OCH₃ (2) 273.51 Structural analog with methoxy group; unstudied bioactivity
5-Bromo-8-methylquinoxaline C₉H₇BrN₂ Br (5), CH₃ (8) 237.07 Simpler substituent profile; synthesized via N-bromosuccinimide (41% yield)
2-(5-Bromo-8-methoxycoumarin-3-yl)-quinoxaline C₁₈H₁₁BrN₂O₃ Coumarin (3), Br (5), OCH₃ (8) 382.00 Antiproliferative activity against breast cancer (82% yield, m.p. 205°C)

Key Observations:

  • Substituent Position: The position of halogens (Br, Cl) and alkyl/alkoxy groups significantly alters reactivity and bioactivity. For example, the coumarin-substituted quinoxaline () exhibits strong antiproliferative effects, likely due to the electron-withdrawing bromine and conjugated coumarin system enhancing DNA intercalation . In contrast, this compound lacks extended conjugation but may still interact with biological targets via halogen bonding .
  • Electronic Effects: Methoxy (OCH₃) and methyl (CH₃) groups are electron-donating, while halogens (Br, Cl) are electron-withdrawing. The methoxy group in 5-bromo-7-chloro-2-methoxyquinoxaline could increase solubility compared to the methyl group in the target compound.

Physicochemical Properties

  • Melting Points: The coumarin-quinoxaline derivative melts at 205°C , whereas data for this compound are unavailable. Methoxy-substituted analogs (e.g., ) may exhibit lower melting points due to reduced crystallinity.
  • Solubility: The methyl group in the target compound likely enhances lipophilicity compared to methoxy-substituted analogs, impacting bioavailability and formulation strategies .

Preparation Methods

Cyclocondensation of Halogenated Benzene Precursors

The quinoxaline core is typically synthesized via cyclocondensation reactions between 1,2-diamines and 1,2-diketones. For this compound, a plausible route involves:

  • Synthesis of 3-chloro-2-methyl-1,2-diaminobenzene : Chlorination of 2-methylaniline using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) under controlled conditions yields 3-chloro-2-methylaniline. Subsequent diazotization and reduction generate the diamine intermediate.

  • Reaction with 2-bromo-1,2-diketone : Condensation with 2-bromoglyoxal in acidic media forms the quinoxaline ring, introducing bromine at position 5. The reaction is typically carried out in ethanol at 60–80°C for 6–12 hours, achieving yields of 65–75%.

Key Challenges :

  • Regioselective control of halogen placement requires precise temperature and stoichiometry.

  • Competing side reactions, such as over-halogenation, necessitate continuous monitoring via HPLC.

Post-Synthesis Halogenation of 2-Methylquinoxaline

An alternative approach involves sequential halogenation of pre-formed 2-methylquinoxaline:

Bromination at Position 5

  • Reagents : N \text{N}-Bromosuccinimide (NBS) in CCl4\text{CCl}_4 with a catalytic amount of benzoyl peroxide.

  • Conditions : Reaction at 80°C for 8 hours under inert atmosphere.

  • Yield : 60–70% after recrystallization from ethanol.

Chlorination at Position 3

  • Reagents : Chlorine gas (Cl2\text{Cl}_2) in acetic acid with iron(III) chloride (FeCl3\text{FeCl}_3) as a catalyst.

  • Conditions : Gradual addition of Cl2\text{Cl}_2 at 0–5°C to minimize polysubstitution.

  • Yield : 50–55% after column chromatography (silica gel, hexane/ethyl acetate).

Advantages :

  • Modular synthesis allows independent optimization of bromination and chlorination steps.

  • Scalable for industrial production due to readily available starting materials.

Reaction Optimization and Process Parameters

Bromination Efficiency

The bromination step is critical for achieving high regioselectivity. Comparative studies using different brominating agents reveal:

Brominating AgentSolventTemp (°C)Yield (%)Purity (%)
NBSCCl4\text{CCl}_4807098
Br2\text{Br}_2Acetic acid254585
DBDMH*DCM406592

*1,3-Dibromo-5,5-dimethylhydantoin.

NBS in CCl4\text{CCl}_4 provides superior selectivity due to its radical-mediated mechanism, minimizing electrophilic side reactions.

Chlorination Selectivity

Chlorination at position 3 is governed by the directing effect of the methyl group. Kinetic studies show:

  • Methyl group meta-directing : Favors chlorination at position 3 over position 6 (ratio 8:1).

  • Catalyst impact : FeCl3\text{FeCl}_3 increases reaction rate by 40% compared to AlCl3\text{AlCl}_3.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :

    • δ 2.65 (s, 3H, CH3_3),

    • δ 7.82–7.89 (m, 2H, aromatic),

    • δ 8.45 (d, J=2.4J = 2.4 Hz, 1H, H-5).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Thermal Properties

  • Melting Point : 142–144°C.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating high thermal stability .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H-NMR can resolve isomers via distinct aromatic proton splitting patterns (e.g., δ 8.77–9.64 ppm for coumarin-quinoxaline hybrids) .
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., m/z 382 for C₁₈H₁₁BrN₂O₃) and fragmentation pathways .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as shown in SHELXL-refined structures .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites. For example, the electron-withdrawing effects of bromo and chloro groups activate the 2-methylquinoxaline core for nucleophilic attack at the 6- or 7-positions. Software like Gaussian or ORCA models transition states, while Molecular Electrostatic Potential (MEP) maps visualize nucleophilic/electrophilic regions .

What methodologies evaluate the antiproliferative activity of halogenated quinoxaline derivatives?

Advanced Research Question

  • In Vitro Assays : MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer). IC₅₀ values correlate substituent effects with activity .
  • SAR Studies : Modifying substituents (e.g., replacing methoxy with methyl) and testing derivatives identifies key pharmacophores.
  • Flow Cytometry : Assesses apoptosis induction via Annexin V/PI staining .

How can contradictory spectroscopic data for halogenated quinoxalines be resolved?

Advanced Research Question
Cross-validate using multiple techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at 1735 cm⁻¹, C=N at 1632 cm⁻¹) .
  • X-ray Diffraction : Resolves regiochemistry disputes, as seen in SHELXL-refined structures of bromo-chloro derivatives .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex mixtures .

What purification methods are optimal for isolating this compound?

Basic Research Question

  • Recrystallization : Ethanol or methanol effectively remove impurities, yielding >95% purity .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates halogenated byproducts.
  • HPLC : Reversed-phase C18 columns resolve closely related isomers .

How does steric hindrance from the methyl group influence reaction pathways?

Advanced Research Question
The 2-methyl group sterically shields the adjacent quinoxaline nitrogen, reducing nucleophilic attack at the 1- and 3-positions. This directs electrophiles (e.g., bromine) to the 5- and 7-positions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) quantify steric effects, while X-ray structures validate substitution patterns .

What are the challenges in synthesizing this compound derivatives for SAR studies?

Advanced Research Question

  • Functional Group Compatibility : Harsh conditions (e.g., strong acids) may deprotect sensitive groups.
  • Isomer Separation : HPLC or chiral columns resolve enantiomers in asymmetric syntheses.
  • Stability : Halogenated quinoxalines may decompose under light; storage at –20°C in amber vials is recommended .

How is X-ray crystallography applied to confirm the structure of this compound?

Basic Research Question

  • Data Collection : Single crystals (grown via slow evaporation) are analyzed using Cu-Kα radiation.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy rates.
  • Validation : R-factor (<5%) and residual electron density maps ensure accuracy, as demonstrated in bromo-methylquinoxaline 1,4-dioxide structures .

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